molecular formula C9H12N6 B2516010 6-(piperazin-1-yl)-9H-purine CAS No. 245449-95-0

6-(piperazin-1-yl)-9H-purine

Cat. No. B2516010
Key on ui cas rn: 245449-95-0
M. Wt: 204.237
InChI Key: FFNVVVLETZYYJN-UHFFFAOYSA-N
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Patent
US06423716B1

Procedure details

To an isopropanol solution (50 mL) of piperazine (5.57 g, 64.7 mmol), 6-chloropurine (1.00 g, 6.47 mmol) was added, followed by stirring at room temperature for 1.5 hours and then heating under reflux for 2.5 hours. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform and THF in that order, the extract was dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound. Thereafter, the water layer after extraction was allowed to stand, and then the precipitated crystals were recovered by filtration to give the target compound (1.07 g in total, 5.25 mmol).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:16]=[CH:15][N:14]=[C:13]2[C:9]=1[NH:10][CH:11]=[N:12]2>C(O)(C)C>[N:1]1([C:8]2[N:16]=[CH:15][N:14]=[C:13]3[C:9]=2[NH:10][CH:11]=[N:12]3)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
saturated brine was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform and THF in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give the target compound
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the water layer after extraction
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
to give the target compound (1.07 g in total, 5.25 mmol)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
N1(CCNCC1)C1=C2NC=NC2=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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